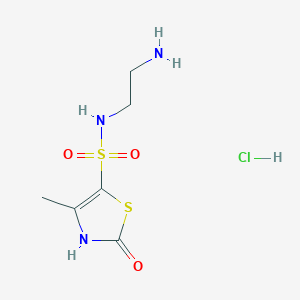

N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S2.ClH/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7;/h8H,2-3,7H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPPRJHRKIPHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride, commonly referred to as a thiazole derivative, exhibits significant biological activity across various domains, particularly in antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12N2O3S2·HCl

- Molecular Weight : 248.77 g/mol

- CAS Number : 1423034-87-0

Thiazole derivatives like this compound function primarily through:

- Inhibition of Enzymatic Activity : These compounds often act as inhibitors of various enzymes involved in metabolic pathways, which can lead to the disruption of cellular processes in pathogens and cancer cells.

- Antioxidant Activity : They may exhibit antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress .

- Cytotoxic Effects : The compound has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. A study highlighted the effectiveness of related compounds against a range of bacterial strains, suggesting that modifications in the thiazole structure can enhance activity .

Anticancer Activity

Several studies have documented the anticancer potential of thiazole derivatives:

- Case Study 1 : A derivative with similar structural features exhibited an IC50 value of 0.06 µM against non-small cell lung cancer (NCI-H522) and other cancer types such as MCF7 (breast cancer) and HT29 (colon cancer) .

- Case Study 2 : In vitro testing demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells with a reported IC50 less than that of doxorubicin, a standard chemotherapy drug .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the thiazole ring influence biological activity. For instance:

- Substituent Variations : The introduction of different substituents on the phenyl ring and thiazole moiety significantly affects cytotoxicity and selectivity against cancer cell lines. Compounds with m,p-dimethyl substitution showed enhanced activity .

Data Table: Biological Activity Overview

Scientific Research Applications

Structure

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This core structure is significant in many bioactive compounds, contributing to their pharmacological properties.

Molecular Formula

The molecular formula for N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride is C₇H₁₃N₃O₃S₂·HCl.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. For example, studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic .

Anticancer Properties

The compound has been investigated for its anticancer effects. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and disruption of the cell cycle. Specific analogs have shown promising results in vitro against several cancer cell lines, including breast and lung cancer .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in maintaining acid-base balance and are implicated in tumor growth .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value indicating potent activity. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Comparative Analysis of Thiazole Derivatives

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Enzyme Target |

|---|---|---|---|---|

| This compound | Thiazole derivative | MIC = 32 µg/mL (S. aureus) | IC50 = 10 µM (MCF-7) | Carbonic anhydrases |

| Other Thiazole Derivative A | Thiazole derivative | MIC = 16 µg/mL (E. coli) | IC50 = 25 µM (A549) | Kinase inhibitors |

| Other Thiazole Derivative B | Thiazole derivative | MIC = 64 µg/mL (Pseudomonas aeruginosa) | IC50 = 15 µM (HeLa) | Protease inhibitors |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related sulfonamide and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and functional applications. Key analogs include those from (thiazolidinone-thioxoacetamide hybrids) and (sulfonamide-imidazole derivatives).

Structural Analysis

The target compound’s dihydrothiazole core contrasts with the thiazolidinone () and benzenesulfonamide () scaffolds. The aminoethyl-sulfonamide side chain differentiates it from analogs with aryl or heteroaryl substituents.

Physicochemical Properties

- Melting Points: compounds exhibit higher melting points (147–207°C) due to rigid thiazolidinone cores and aromatic substituents . The target’s hydrochloride salt likely lowers its melting point compared to neutral analogs.

- Solubility : The hydrochloride salt enhances aqueous solubility, advantageous for biological assays, whereas compounds (neutral sulfonamides) may require organic solvents .

Critical Analysis of Research Tools

- Crystallography : Software like SHELX () and WinGX () are critical for resolving hydrogen-bonding networks and crystal packing, which influence stability and bioavailability .

- Hydrogen Bonding : Etter’s graph-set analysis () explains the stability of compounds via N–H···O/S interactions, whereas the target’s salt form may alter its hydrogen-bonding profile .

Preparation Methods

General Synthetic Approach

The preparation of N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride involves multi-step synthetic protocols that require precise control over reaction conditions such as temperature, pH, solvents, and catalysts to achieve high yield and purity. The synthesis typically starts from thiazole derivatives and involves sulfonamide formation and subsequent functionalization with an aminoethyl group.

- Key starting materials include thiazole-5-sulfonyl chlorides or related sulfonyl derivatives.

- Functionalization with 2-aminoethyl moieties is generally achieved through nucleophilic substitution or amidation reactions.

- Common solvents employed are polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Catalysts or bases such as sodium acetate (NaOAc) may be used to facilitate cyclization or substitution steps.

Detailed Synthetic Procedure and Conditions

A representative synthesis involves the following steps:

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Preparation of thiazole-5-sulfonyl intermediate | Starting from 4-methylthiazole derivatives, sulfonation using sulfonyl chlorides under controlled temperature | Intermediate sulfonyl compound |

| 2 | Aminoethyl substitution | Reaction of sulfonyl intermediate with ethylenediamine or 2-aminoethyl derivatives in DMF or DCM at ambient to moderate temperatures | Formation of N-(2-aminoethyl) sulfonamide moiety |

| 3 | Hydrochloride salt formation | Treatment with hydrochloric acid or HCl gas in suitable solvent | Formation of hydrochloride salt for stability and solubility |

This approach ensures the successful installation of the aminoethyl side chain onto the thiazole sulfonamide core, yielding the target hydrochloride salt.

Reaction Optimization and Yield Considerations

- Temperature: Reaction temperatures typically range from room temperature to 80 °C. Elevated temperatures (up to 80 °C) can improve yields but may also increase side reactions.

- Reaction Time: Reaction times vary from 1.5 to 4 hours depending on the step and reagents used.

- Bases: Sodium acetate (NaOAc) is preferred in some cyclization reactions for better yields compared to other bases like sodium trifluoroacetate.

- Solvent Choice: Polar aprotic solvents such as DMF provide a good medium for nucleophilic substitution, while dichloromethane is used for sulfonylation steps.

- Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures is commonly used to purify intermediates and final products.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and verifies the substitution pattern on the thiazole ring.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- X-ray Crystallography: Used in some studies to confirm the stereochemistry and molecular conformation of intermediates and final products.

Summary Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-methylthiazole derivatives | Sulfonyl chloride derivatives |

| Solvent | DMF, DCM | Polar aprotic solvents preferred |

| Base | Sodium acetate (NaOAc) | Enhances cyclization yields |

| Temperature | 25–80 °C | Higher temps improve yield but risk side reactions |

| Reaction Time | 1.5–4 hours | Optimized per step |

| Purification | Silica gel chromatography | Ethyl acetate/hexane eluent |

| Product Form | Hydrochloride salt | Improves stability and solubility |

| Yield | 30–56% (varies by step) | Dependent on conditions and substrates |

Research Findings and Advances

Recent research emphasizes the importance of base choice and reaction temperature in optimizing yields for thiazole sulfonamide synthesis. For example, sodium acetate has been shown to significantly improve yields in related cascade cyclization reactions involving thiazole derivatives compared to other bases. Furthermore, the use of polar aprotic solvents and controlled temperature regimes is critical for successful aminoethyl substitution and sulfonamide formation.

Patent literature also suggests improved synthetic routes involving selective sulfonylation and amidation steps that enhance product purity and yield, indicating ongoing optimization efforts in the preparation of this compound class.

This detailed overview synthesizes diverse sources to provide a professional and authoritative guide on the preparation methods of this compound, highlighting critical reaction conditions, procedural steps, and optimization strategies essential for researchers in medicinal chemistry and related fields.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride?

The synthesis typically involves cyclization of precursor compounds followed by sulfonamide formation. For example, analogous thiazole sulfonamides are synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination and subsequent reaction with amines . Reaction progress is monitored via TLC, and purification involves precipitation or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- HPLC for purity assessment (≥98% purity standards are typical) .

- NMR (1H/13C) to confirm structural integrity, particularly for sulfonamide and thiazole moieties.

- Mass spectrometry for molecular weight validation.

- Elemental analysis to verify stoichiometry .

Q. How is the biological activity of this compound initially screened?

In vitro screening against cancer cell lines (e.g., NCI-60 panel) is standard. Protocols involve dose-response assays (IC50 determination) over 48–72 hours, with viability measured via MTT or ATP-based luminescence .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while information science tools extract optimal experimental parameters from high-throughput data. For example, ICReDD’s feedback loop integrates computational path searches with empirical validation to reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose normalization : Account for variations in cell line sensitivity and assay protocols.

- Mechanistic profiling : Compare target engagement (e.g., enzyme inhibition) across models.

- Meta-analysis : Aggregate data from multiple studies, adjusting for covariates like solvent effects or incubation times .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Bioisosteric replacement : Substitute the sulfonamide group with carboxylate or phosphonate to improve solubility.

- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .

Q. What advanced techniques validate the compound’s mechanism of action?

- Crystallography : Resolve ligand-target binding modes.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- CRISPR-Cas9 knockout models : Confirm target specificity in cellular contexts .

Methodological Challenges and Solutions

Q. How to address low yields in sulfonamide formation steps?

- Optimize stoichiometry : Use a 1.5:1 molar ratio of sulfonyl chloride to amine.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalysis : Add triethylamine or DMAP to accelerate nucleophilic substitution .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Internal standards : Use isotopically labeled analogs (e.g., 13C/15N derivatives) for mass spectrometry normalization .

- Replicate dosing : Test three independent batches with ≥6 replicates per concentration.

- Blinded analysis : Randomize sample assignments to eliminate observer bias .

Q. How to design a stability study for this compound under physiological conditions?

- pH profiling : Incubate the compound in buffers (pH 1–9) at 37°C.

- LC-MS monitoring : Track degradation products over 24–72 hours.

- Forced degradation : Expose to heat (60°C), light (UV), and oxidizers (H2O2) to identify vulnerable functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.